(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanone
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Description
(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanone is a useful research compound. Its molecular formula is C17H13N5OS and its molecular weight is 335.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to targetPantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of coenzyme A, a vital molecule in energy metabolism.
Mode of Action
The exact mode of action of this compound is currently unknown. Molecular docking and dynamics studies can provide insights into the putative binding pattern and stability of the protein-ligand complex .
Biochemical Pathways
The compound likely affects the Coenzyme A biosynthesis pathway by inhibiting Pantothenate synthetase, if it indeed targets this enzyme. This could disrupt the energy metabolism of the cell, leading to cell death .
Pharmacokinetics
Similar compounds have been designed with in silico admet prediction, which suggests that they have been optimized for good bioavailability .
Result of Action
The inhibition of Pantothenate synthetase would disrupt the production of Coenzyme A, an essential molecule in energy metabolism. This could lead to the death of the cell, providing a potential mechanism for the compound’s antimycobacterial activity .
Properties
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c23-16(13-10-12(19-20-13)15-6-3-9-24-15)22-8-7-21-14-5-2-1-4-11(14)18-17(21)22/h1-6,9-10H,7-8H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZBZQIEORZKPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=NNC(=C4)C5=CC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.